molecular formula C11H8O3 B8706764 (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid

(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid

Cat. No.: B8706764
M. Wt: 188.18 g/mol
InChI Key: SCFAXPKHRUZJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a benzofuran ring attached to a propenoic acid moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the propenoic acid group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent reactions introduce the propenoic acid moiety through various coupling reactions, such as the Heck or Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Transition metal catalysts, such as palladium or nickel, are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran ring with a propenoic acid moiety makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)

InChI Key

SCFAXPKHRUZJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O

Origin of Product

United States

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